molecular formula C11H11BrN2O3 B3091874 trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one CAS No. 1219633-48-3

trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one

Cat. No.: B3091874
CAS No.: 1219633-48-3
M. Wt: 299.12 g/mol
InChI Key: VYMIHEBRKGBIJG-GXSJLCMTSA-N
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Description

trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one: is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromophenyl group at the 6th position and a nitro group at the 5th position of the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and nitropiperidine.

    Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with nitropiperidine under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the piperidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the piperidinone ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives at the 4th position of the bromophenyl group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and processes.

Medicine:

    Drug Development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromophenyl and nitro groups allows the compound to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • trans-6-(4-Chlorophenyl)-5-nitropiperidin-2-one
  • trans-6-(4-Fluorophenyl)-5-nitropiperidin-2-one
  • trans-6-(4-Methylphenyl)-5-nitropiperidin-2-one

Comparison:

  • Uniqueness: The presence of the bromophenyl group in trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • Reactivity: The bromine atom in the bromophenyl group can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
  • Applications: While similar compounds may share some applications, the specific properties of this compound make it particularly suitable for certain applications in medicinal chemistry and material science.

Properties

IUPAC Name

(5S,6R)-6-(4-bromophenyl)-5-nitropiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c12-8-3-1-7(2-4-8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMIHEBRKGBIJG-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]([C@H]1[N+](=O)[O-])C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 2
trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 3
trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 4
trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 5
Reactant of Route 5
trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 6
trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one

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